molecular formula C12H6Br2S B15221123 2,6-Dibromodibenzo[b,d]thiophene

2,6-Dibromodibenzo[b,d]thiophene

Katalognummer: B15221123
Molekulargewicht: 342.05 g/mol
InChI-Schlüssel: VBUZNOGUOMGNLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromodibenzo[b,d]thiophene is an organobromine compound with the molecular formula C12H6Br2S It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 6 positions of the dibenzothiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dibromodibenzo[b,d]thiophene can be synthesized through the bromination of dibenzothiophene. The typical synthetic route involves the reaction of dibenzothiophene with bromine in the presence of a solvent such as chloroform. The reaction conditions usually require controlled temperatures and the use of a catalyst to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically carried out in a continuous flow system to optimize production efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromodibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Dibromodibenzo[b,d]thiophene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Dibromodibenzo[b,d]thiophene in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be selectively substituted or coupled to form new bonds, allowing the compound to be incorporated into larger molecular structures. In organic electronics, its role as a building block contributes to the formation of conjugated systems that facilitate charge transport and light emission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dibromodibenzo[b,d]thiophene is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and incorporation into various molecular architectures, making it a versatile compound in synthetic chemistry and materials science .

Eigenschaften

Molekularformel

C12H6Br2S

Molekulargewicht

342.05 g/mol

IUPAC-Name

2,6-dibromodibenzothiophene

InChI

InChI=1S/C12H6Br2S/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H

InChI-Schlüssel

VBUZNOGUOMGNLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.